molecular formula C8H9N3OS B13198481 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13198481
M. Wt: 195.24 g/mol
InChI Key: XRAUBQXAOTUSAP-UHFFFAOYSA-N
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Description

6-(Dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde ( 937611-57-9) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 9 N 3 OS and a molecular weight of 195.24 g/mol, belongs to the imidazothiazole class of fused heterocycles, which are extensively explored for their diverse biological profiles [ ][ ]. The imidazothiazole scaffold is a privileged structure in pharmaceutical research. Derivatives of this core structure are widely investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, and notably, anticancer properties [ ]. The aldehyde functional group on this specific derivative serves as a versatile handle for synthetic modification, allowing researchers to create diverse chemical libraries for biological screening via condensation reactions and the formation of novel molecular conjugates [ ]. This compound is of particular interest in oncology research. Structurally related imidazo[2,1-b]thiazole conjugates have been demonstrated to act as potent microtubule-targeting agents, inhibiting tubulin polymerization and disrupting cell division in cancer cells [ ]. Such compounds can induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death), making them promising leads for the development of novel antitumor agents [ ]. The presence of the dimethylamino group can influence the compound's electronic properties and its interaction with biological targets, which can be optimized for enhanced activity and selectivity. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

6-(dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C8H9N3OS/c1-10(2)7-6(5-12)11-3-4-13-8(11)9-7/h3-5H,1-2H3

InChI Key

XRAUBQXAOTUSAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N2C=CSC2=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR) . This interaction can modulate the expression of genes involved in drug metabolism and detoxification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b][1,3]thiazole scaffold is versatile, with substituent variations significantly influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Biological Activity Selectivity/Mechanism Physicochemical Properties
This compound - 6-(N,N-dimethylamino)
- 5-carbaldehyde
Insufficient direct data; inferred from analogs
Potential CAR/PXR modulation
Likely distinct from CITCO due to substituents Molecular formula: C₉H₁₂N₃OS
MW: ~210.28 g/mol
CITCO
(6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
- 6-(4-chlorophenyl)
- 5-carbaldehyde oxime
Potent CAR agonist
Induces CYP2B6 (2.19-fold)
Downregulates CYP2E1 (0.86-fold)
Selective for CAR over PXR Molecular formula: C₁₉H₁₂Cl₃N₃O₂S
MW: 464.73 g/mol
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 6-(4-fluorophenyl)
- 5-carbaldehyde
Not explicitly reported
Potential anti-inflammatory or kinase inhibition
Unclear; fluorine may enhance metabolic stability Molecular formula: C₁₀H₇FN₂OS
MW: 234.24 g/mol
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 6-(N-ethyl-N-methylamino)
- 5-carbaldehyde
No activity data
Possible use in synthetic intermediates
Structural similarity suggests CAR interaction potential Molecular formula: C₉H₁₁N₃OS
MW: 209.27 g/mol
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 6-methyl
- 5-carbaldehyde
No receptor data
Carboxylic acid derivative (6-methylimidazo...-5-carboxylic acid) reported
Unlikely to activate CAR due to lack of oxime Molecular formula: C₇H₆N₂OS
MW: 174.20 g/mol

Key Findings from Structural Analogs

Role of Substituents in CAR Activation: CITCO’s 4-chlorophenyl and oxime groups are critical for direct CAR binding and activation, inducing CYP2B6 and other enzymes . The absence of an oxime moiety in 6-(Dimethylamino)...-carbaldehyde likely eliminates CITCO’s mechanism of CAR monomerization and dephosphorylation .

Impact on CYP Enzymes: CITCO upregulates CYP2B6, CYP2B7, and CYP1A1 (1.28- to 2.19-fold) but downregulates CYP2E1 .

Selectivity Profiles: CITCO is selective for CAR over PXR, unlike phenobarbital or phenytoin, which activate both receptors . The dimethylamino variant’s selectivity remains uncharacterized but may differ due to its electron-donating substituent .

Physicochemical and Metabolic Properties: Smaller substituents (e.g., methyl or dimethylamino) reduce molecular weight and may enhance solubility compared to CITCO’s bulky dichlorobenzyl oxime . Fluorine or chlorine atoms in analogs improve metabolic stability and binding affinity, as seen in CITCO’s 4-chlorophenyl group .

Biological Activity

6-(Dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H9_9N3_3OS
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 937611-57-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The methods usually focus on the formation of the imidazo[2,1-b]thiazole core followed by aldehyde functionalization.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Antitubercular Activity : In vitro evaluations against Mycobacterium tuberculosis have shown promising results. Certain derivatives of imidazo[2,1-b][1,3]thiazole exhibit minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, indicating strong antitubercular properties .
  • Antibacterial and Antifungal Properties : The compound has also been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values ranging from 6.25 to 30 μg/mL against multiple pathogens .

Cytotoxicity Studies

Cytotoxicity assays have indicated that while the compound exhibits potent antimicrobial activity, it maintains low toxicity levels against normal cell lines. This is crucial for its potential therapeutic applications, suggesting a favorable safety profile .

Antiviral Activity

Emerging research has identified antiviral properties of derivatives containing the imidazo[2,1-b]thiazole moiety:

  • Compounds have been tested against viruses such as Coxsackie B4 and Feline coronavirus, showing effective inhibition rates .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the thiazole ring significantly affect both antibacterial and antitubercular activities.
  • The presence of electron-withdrawing groups enhances activity against specific strains, while certain electron-donating groups may reduce efficacy .

Case Studies

  • Study on Antitubercular Activity :
    • A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, compounds with para-substituted phenyl groups showed enhanced efficacy compared to their unsubstituted counterparts .
  • Evaluation of Antiviral Properties :
    • In a study focusing on antiviral activity, several derivatives were tested against Feline herpes virus and demonstrated effective inhibition rates, suggesting their potential as antiviral agents .

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